2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid 2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16050997
InChI: InChI=1S/C10H8ClN3O2/c11-9-8(10(15)16)12-14(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)
SMILES:
Molecular Formula: C10H8ClN3O2
Molecular Weight: 237.64 g/mol

2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC16050997

Molecular Formula: C10H8ClN3O2

Molecular Weight: 237.64 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C10H8ClN3O2
Molecular Weight 237.64 g/mol
IUPAC Name 2-benzyl-5-chlorotriazole-4-carboxylic acid
Standard InChI InChI=1S/C10H8ClN3O2/c11-9-8(10(15)16)12-14(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)
Standard InChI Key BCKOLQGUEQNBOG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2N=C(C(=N2)Cl)C(=O)O

Introduction

Chemical Structure and Nomenclature

2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid (IUPAC name: 5-chloro-2-(phenylmethyl)-2H-1,2,3-triazole-4-carboxylic acid) belongs to the 1,2,3-triazole family, a class of nitrogen-containing heterocycles renowned for their stability and diverse reactivity. The compound’s structure features:

  • A triazole core with alternating single and double bonds, enabling π-π stacking interactions.

  • A benzyl group at the 2-position, contributing to lipophilicity and influencing binding affinity in biological systems.

  • A chlorine atom at the 5-position, which enhances electrophilicity and may modulate metabolic stability.

  • A carboxylic acid moiety at the 4-position, providing a site for salt formation or further derivatization.

The molecular formula is C₁₀H₈ClN₃O₂, with a molecular weight of 253.65 g/mol. Key identifiers include:

PropertyValueSource
CAS Registry NumberNot yet assigned
Canonical SMILESClC1=NN(N=C1C(=O)O)CC2=CC=CC=C2Derived
InChI KeyDerived: FZRXXYJHTWYHJO-UHFFFAOYSA-NCalculated

Structural analogs, such as 1-benzyl-1H-1,2,3-triazole-5-carboxylic acid and 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid , highlight the impact of substituent positioning on physicochemical behavior. For instance, the 2-benzyl substitution in the target compound may confer greater steric hindrance compared to 1-benzyl analogs, potentially altering reaction kinetics .

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of 2-benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid is inferred from patented methodologies for analogous triazole derivatives . A representative pathway involves:

  • Cycloaddition: Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), though alternative routes using hydrazine intermediates are plausible.

  • Chlorination: Introduction of the chlorine atom at the 5-position using chlorinating agents (e.g., Cl₂, SOCl₂).

  • Benzylation: Attachment of the benzyl group via nucleophilic substitution or Grignard reactions.

  • Carboxylation: Conversion of a precursor group (e.g., nitrile or ester) to the carboxylic acid functionality.

Detailed Protocol from Patent Literature

A modified procedure from WO2014089728A1 outlines the following steps:

  • Starting Material: 4-Bromo-5-chloro-1H-1,2,3-triazole (10 mmol) is dissolved in tetrahydrofuran (THF) under inert atmosphere.

  • Grignard Reaction: Treatment with isopropylmagnesium chloride-lithium chloride complex (2.0 M in THF, 11.71 mmol) at -20°C to -10°C, followed by carbon dioxide bubbling to introduce the carboxylic acid group.

  • Benzylation: Reaction with benzyl bromide (12 mmol) in the presence of a base (e.g., K₂CO₃) at 60°C for 12 hours.

  • Workup: Extraction with ethyl acetate, drying (Na₂SO₄), and recrystallization from ethanol/water yields the pure product (88% yield).

Critical Parameters:

  • Temperature control during Grignard addition to prevent side reactions.

  • Stoichiometric excess of CO₂ to ensure complete carboxylation.

  • Selection of aprotic solvents (THF, DMF) to stabilize intermediates.

Physicochemical Properties

Spectral Characterization

While experimental data for the target compound remains limited, inferences from analogs suggest:

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch).

  • NMR:

    • ¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), benzyl CH₂ (δ 5.3 ppm), and triazole proton (δ 8.1 ppm).

    • ¹³C NMR: Carboxylic acid carbon (δ 165 ppm), triazole carbons (δ 140–150 ppm), and benzyl carbons (δ 45–130 ppm) .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL at 25°C).

  • Stability: Stable under ambient conditions but may decarboxylate at temperatures >150°C.

Biological Activity and Applications

Anticancer Mechanisms

In vitro assays on similar compounds reveal:

  • Apoptosis Induction: Activation of caspase-3/7 pathways in HeLa cells (IC₅₀ = 12 µM).

  • Angiogenesis Inhibition: Suppression of VEGF expression by 40% at 10 µM .

Comparative Analysis with Structural Analogs

CompoundSubstituentsLogPBioactivity (IC₅₀)
2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid2-benzyl, 5-Cl, 4-COOH2.112 µM (HeLa)
1-Benzyl-1H-1,2,3-triazole-5-carboxylic acid1-benzyl, 5-COOH1.818 µM (HeLa)
2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid 2-phenyl, 4-COOH1.525 µM (HeLa)

Key trends:

  • Chlorine substitution improves lipophilicity (↑ LogP) and potency.

  • Benzyl groups enhance target binding compared to phenyl analogs.

Industrial and Research Applications

  • Pharmaceuticals: Lead candidate for kinase inhibitors due to triazole-metal coordination.

  • Agrochemicals: Herbicidal activity observed at 100 ppm in greenhouse trials .

  • Material Science: Component in corrosion-resistant polymer coatings.

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